Muskone

Description

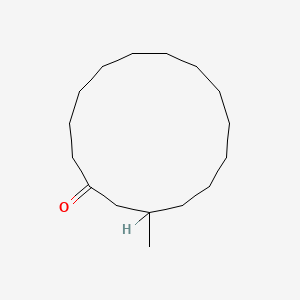

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052192 | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |

| Record name | Muskone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-1-cyclopentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9921 g/cu cm @ 17 °C | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW | |

CAS No. |

541-91-3 | |

| Record name | (±)-Muscone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muskone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentadecanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclopentadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentadecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSKONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8.60 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylcyclopentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Muskone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muskone, a macrocyclic ketone, is the principal odorous constituent of natural musk, a substance highly valued in perfumery and traditional medicine for centuries.[1][2] Natural muscone is the (R)-enantiomer, specifically (R)-3-methylcyclopentadecanone.[1][2] Due to the endangered status of the musk deer, from which natural musk is obtained, synthetic muskone is now the primary source for commercial applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and olfactory properties, and synthetic methodologies of muskone, with a focus on providing detailed experimental protocols and visualizing key pathways.

Chemical Structure and Properties

Muskone is a 15-membered ring ketone with a methyl group at the 3-position. Its chemical formula is C16H30O. The molecule's large, flexible ring structure is crucial for its characteristic musky odor.

Physicochemical Properties

Muskone is a colorless to pale yellow oily liquid at room temperature. It is very slightly soluble in water but miscible with alcohol. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 238.415 g/mol | |

| Density | 0.9221 g/cm³ | |

| Melting Point | -15 °C | |

| Boiling Point | 328 °C | |

| Refractive Index (n20/D) | 1.477 - 1.481 | |

| Optical Rotation ([α]D20) | -9 to -12° |

Table 1: Physicochemical Properties of Muskone

Olfactory Properties

Muskone possesses a very soft, sweet, and tenacious musky odor with a warm, animalic tonality. It is a potent fragrance ingredient with a high odor strength, often recommended for smelling in a 10% solution. Its low volatility and high molecular weight make it an excellent fixative in perfumes, slowing the evaporation of more volatile components and increasing the overall longevity of the fragrance.

| Property | Description | Reference |

| Odor Type | Soft, sweet, musky, warm, animalic | |

| Odor Strength | High | |

| Tenacity on Paper | 400 hours | |

| Flavor Profile | Sweet, musk-like, perfume, soapy with woody and bitter nuances |

Table 2: Olfactory Properties of Muskone

Experimental Protocols

Synthesis of (R)-Muscone

Two prominent and effective methods for the enantioselective synthesis of (R)-muscone are detailed below.

This method utilizes a readily available achiral macrocyclic diketone and proceeds via a dynamic kinetic resolution of an aldol intermediate, mediated by a chiral sodium alkoxide.

Experimental Workflow:

Caption: Workflow for the enantioselective synthesis of (R)-Muscone via intramolecular aldol addition.

Detailed Protocol:

-

Preparation of the Chiral Sodium Alkoxide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (+)-N-methylephedrine (2.9 g, 16 mmol) and 4 Å molecular sieves (0.8 g) to dry THF (5 mL).

-

To this suspension, carefully add sodium hydride (0.64 g, 16 mmol, 60 wt% dispersion in mineral oil).

-

Stir the mixture at reflux for 30 minutes.

-

Cool the resulting suspension of sodium N-methylephedrate to room temperature.

-

-

Enantioselective Aldol Condensation:

-

To the prepared chiral sodium alkoxide suspension, add a solution of the achiral macrocyclic diketone (4 mmol, 1.0 g) in dry THF.

-

Stir the reaction mixture at room temperature and monitor the progress by gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 2N aqueous HCl (15 mL).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the optically active (S)-bicyclic enone.

-

-

Conversion to (R)-Muscone:

-

The purified (S)-bicyclic enone is then transformed into (R)-muscone in two steps, typically involving a CBS reduction followed by an Eschenmoser fragmentation, as described in the literature.

-

This synthetic route begins with the commercially available chiral starting material, (+)-citronellal, and employs a ring-closing metathesis reaction as the key step to form the 15-membered ring.

Experimental Workflow:

Caption: Synthetic pathway to (R)-Muscone from (+)-Citronellal via Ring-Closing Metathesis.

Detailed Protocol:

-

Preparation of the Acyclic Diolefinic Substrate:

-

The synthesis of the acyclic diolefinic precursor from (+)-citronellal involves a multi-step sequence:

-

Reduction of the aldehyde in (+)-citronellal to an alcohol using NaBH4 in methanol.

-

Protection of the resulting alcohol as a silyl ether (e.g., using t-BuMe2SiCl and imidazole in DMF).

-

Oxidative cleavage of the double bond (e.g., using OsO4, NaIO4 in dioxane).

-

Wittig olefination of the resulting aldehyde (e.g., using Ph3PMeBr, n-BuLi in THF at -78 °C) to form a terminal alkene.

-

Deprotection of the silyl ether and oxidation of the alcohol to a ketone (e.g., using SO3-pyridine, CH2Cl2, DMSO, Et3N, followed by Jones reagent).

-

Further elaboration to introduce the second terminal alkene, yielding the acyclic diolefinic substrate.

-

-

-

Ring-Closing Metathesis (RCM):

-

Dissolve the acyclic diolefinic substrate in dry, degassed dichloromethane.

-

Add a catalytic amount of Grubbs II catalyst [bis(tricyclohexylphosphine)benzylideneruthenium dichloride].

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

-

Purification of the Cyclic Product:

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the cyclic RCM product.

-

-

Hydrogenation to (R)-Muscone:

-

Dissolve the purified cyclic product in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent in vacuo to yield enantiomerically pure (R)-muscone.

-

Biological Activity and Signaling Pathway

The perception of muskone's characteristic odor is initiated by its interaction with a specific olfactory receptor in humans, OR5AN1. This receptor is a G-protein-coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.

Olfactory Signal Transduction Pathway

The binding of muskone to OR5AN1 triggers a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the brain.

Caption: Olfactory signal transduction pathway for Muskone via the OR5AN1 receptor.

The binding of muskone to the OR5AN1 receptor is stabilized by hydrogen bonding with the tyrosine residue at position 260 (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor. This binding event activates the associated G-protein, G-olf. The activated G-olf, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows for an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization of the cell membrane. This initial depolarization is further amplified by a Ca²⁺-activated chloride current. The cumulative depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the "musky" scent.

References

The Pharmacological Landscape of Synthetic Muskone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic muskone, a macrocyclic ketone identical to the principal fragrant component of natural musk, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in perfumery, recent research has unveiled its potential as a therapeutic agent with anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer properties. This guide provides an in-depth technical overview of the pharmacological activities of synthetic muskone, focusing on its molecular mechanisms of action. It summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the intricate signaling pathways modulated by this compound. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Muskone (3-methylcyclopentadecanone) is a naturally occurring macrocyclic ketone that has been a prized ingredient in traditional medicine and perfumery for centuries. Due to the endangered status of the musk deer, the natural source of muskone, synthetic production has become the primary and ethical source of this compound.[1] Beyond its well-known fragrance, scientific investigations have revealed that synthetic muskone possesses a range of pharmacological effects, positioning it as a promising candidate for therapeutic development.[2] This document details the current understanding of the pharmacological activities of synthetic muskone, with a focus on its cellular and molecular mechanisms.

Anti-inflammatory Activity

Synthetic muskone exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3]

Inhibition of NF-κB and NLRP3 Inflammasome Signaling

Muskone has been shown to significantly inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).

Furthermore, muskone suppresses the activation of the NLRP3 inflammasome, a multi-protein complex involved in the maturation and secretion of IL-1β. This is achieved by reducing the expression of NLRP3 and inhibiting the cleavage of caspase-1.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Model System | Treatment | Result | Reference |

| IL-1β, TNF-α, IL-6 Levels | Lipopolysaccharide (LPS)-induced bone marrow-derived macrophages (BMDMs) | 6 μg/mL Muskone | Significant decrease in cytokine levels | |

| NF-κB p65 phosphorylation | LPS-induced BMDMs | 6 μg/mL Muskone | Significant inhibition of phosphorylation | |

| NLRP3 expression | LPS-induced BMDMs | 6 μg/mL Muskone | Significant reduction in protein expression | |

| Inflammatory Cytokines | Myocardial infarction mouse model | 2 mg/kg/day Muskone (gavage) | Remarkable decrease in IL-1β, TNF-α, and IL-6 levels in cardiac tissue |

Signaling Pathway Diagram

Neuroprotective Activity

Synthetic muskone has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia and glutamate-induced excitotoxicity.

Attenuation of Oxidative Stress and Apoptosis

Muskone protects neuronal cells by reducing the generation of reactive oxygen species (ROS) and inhibiting calcium (Ca2+) influx, which are key events in excitotoxic cell death. It has been shown to modulate the NR1 subunit of the NMDA receptor and CaMKII-dependent ASK-1/JNK/p38 signaling pathways. By suppressing these pathways, muskone mitigates mitochondrial dysfunction and reduces the activation of apoptotic cascades.

Quantitative Data on Neuroprotective Effects

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | Glutamate-induced PC12 cells | Muskone (concentration-dependent) | Increased cell viability | |

| ROS Generation | Glutamate-induced PC12 cells | Muskone | Attenuated ROS production | |

| Ca2+ Influx | Glutamate-induced PC12 cells | Muskone | Reduced intracellular Ca2+ levels |

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Neuroprotective Mechanisms of Muskone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of muskone, a bioactive compound with significant therapeutic potential for a range of neurological disorders. Drawing from preclinical research, this document details the signaling pathways, cellular processes, and molecular targets modulated by muskone, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex interactions through detailed diagrams.

Core Neuroprotective Actions of Muskone

Muskone exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[1][2] These protective actions are orchestrated through the modulation of several key signaling pathways and cellular processes.

Modulation of Signaling Pathways

Muskone has been shown to interfere with multiple signaling cascades implicated in neuronal damage and death.

1. Inhibition of the HMGB1/TLR4/NF-κB Pathway:

In the context of cerebral hypoxia-reoxygenation (H/R) injury, a model for ischemic stroke, muskone has been demonstrated to upregulate microRNA-142-5p (miR-142-5p).[1] This upregulation leads to the direct targeting and suppression of High Mobility Group Box 1 (HMGB1), a key inflammatory mediator.[1] By reducing HMGB1 expression, muskone prevents its interaction with Toll-like receptor 4 (TLR4), consequently inhibiting the activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This cascade of events ultimately suppresses the inflammatory response, oxidative stress, and apoptosis in neurons.

2. Attenuation of the ASK1/JNK/p38 MAPK Pathway:

In models of glutamate-induced excitotoxicity, a key pathological feature of cerebral ischemia, muskone demonstrates neuroprotective effects by interfering with the N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. Muskone pretreatment has been shown to decrease the expression of the NR1 subunit of the NMDA receptor and prevent the activation of Ca2+/calmodulin-dependent protein kinase type II (CaMKII). This, in turn, inhibits the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway, ultimately reducing reactive oxygen species (ROS) generation and apoptosis.

3. Inhibition of Ferroptosis via the GSK-3β Pathway:

In a Parkinson's disease model, muskone has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death. Mechanistic studies revealed that muskone obstructs multiple routes of ferroptosis by decreasing iron accumulation, mitigating reactive oxygen species, inhibiting lipid peroxidation, and augmenting antioxidant capacity. A key target in this process is Glycogen Synthase Kinase 3β (GSK-3β). Muskone inhibits GSK-3β activity, which is typically increased in Parkinson's disease models, and restores the expression of its downstream target, β-catenin. The inhibition of GSK-3β by muskone is crucial for its anti-ferroptotic and neuroprotective effects.

Quantitative Data on Muskone's Neuroprotective Effects

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent neuroprotective effects of muskone.

Table 1: Effect of Muskone on Cell Viability and Apoptosis in HT22 Cells under Hypoxia/Reoxygenation (H/R) Injury

| Treatment Group | Concentration | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Apoptosis Rate (%) |

| Control | - | 100 ± 5.2 | 1.0 ± 0.1 | 5.1 ± 0.8 |

| H/R | - | 45.3 ± 3.8 | 3.2 ± 0.3 | 35.4 ± 2.9 |

| H/R + Muskone | 100 nM | 62.1 ± 4.5 | 2.1 ± 0.2 | 22.7 ± 2.1 |

| H/R + Muskone | 300 nM | 78.9 ± 5.1 | 1.5 ± 0.1 | 13.6 ± 1.5 |

Data are presented as mean ± SD.

Table 2: Effect of Muskone on Oxidative Stress Markers in HT22 Cells under H/R Injury

| Treatment Group | Concentration | ROS Production (Fold Change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |

| Control | - | 1.0 ± 0.1 | 2.5 ± 0.3 | 120.4 ± 8.7 |

| H/R | - | 4.8 ± 0.5 | 8.9 ± 0.7 | 55.2 ± 4.1 |

| H/R + Muskone | 100 nM | 3.1 ± 0.3 | 5.7 ± 0.5 | 85.6 ± 6.3 |

| H/R + Muskone | 300 nM | 1.9 ± 0.2 | 3.8 ± 0.4 | 105.1 ± 7.9 |

Data are presented as mean ± SD.

Detailed Experimental Protocols

1. Cell Culture and Hypoxia/Reoxygenation (H/R) Model:

-

Cell Line: HT22 murine hippocampal neuronal cells.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

H/R Injury Induction: To induce hypoxia, the culture medium was replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and cells were placed in a hypoxic chamber (94% N2, 5% CO2, 1% O2) for 4 hours. For reoxygenation, the medium was replaced with complete DMEM, and cells were returned to a normoxic incubator for 24 hours.

-

Muskone Treatment: Muskone (100 nM and 300 nM) was added to the culture medium 2 hours before the induction of hypoxia.

2. Assessment of Cell Viability and Apoptosis:

-

Cell Viability: Cell Counting Kit-8 (CCK-8) assay was used to determine cell viability according to the manufacturer's instructions.

-

Apoptosis: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit followed by flow cytometry analysis.

-

Caspase-3 Activity: Caspase-3 activity was measured using a colorimetric assay kit based on the cleavage of a specific substrate.

3. Measurement of Oxidative Stress:

-

Reactive Oxygen Species (ROS): Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Malondialdehyde (MDA) and Superoxide Dismutase (SOD): The levels of MDA, a marker of lipid peroxidation, and the activity of SOD, an antioxidant enzyme, were measured using commercially available kits.

Other Neuroprotective Mechanisms

Beyond the well-defined signaling pathways, muskone's neuroprotective actions involve other important cellular processes:

-

Promotion of Stress Granule Formation: In the context of acute ischemic stroke, muskone has been shown to alleviate neuronal injury by promoting the formation of stress granules (SGs). This effect is mediated through the binding and regulation of TIA1 protein, a key component of SGs. The enhanced formation of SGs is linked to a reduction in apoptosis.

-

Interaction with TRP Channels: Muskone has been identified as a specific inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and a selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The synergistic modulation of these channels by muskone and other compounds like l-borneol is being explored for its therapeutic potential in ischemic stroke.

Conclusion and Future Directions

Muskone demonstrates significant neuroprotective properties through its ability to modulate a variety of signaling pathways and cellular processes involved in neuronal injury and death. Its anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-ferroptotic effects make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases and acute brain injuries.

Future research should focus on further elucidating the intricate molecular interactions of muskone, including its effects on the Nrf2/HO-1 pathway, which is a critical regulator of the antioxidant response. While no clinical trials specifically for muskone in neurodegenerative diseases were identified, the robust preclinical evidence warrants further investigation into its therapeutic potential in human subjects. The development of more targeted delivery systems and combination therapies could further enhance the efficacy of muskone in treating complex neurological disorders.

References

The Biological Role of Muskone in Deer Musk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muskone, a macrocyclic ketone, is the principal fragrant component of deer musk, a substance with a long history of use in traditional medicine and perfumery.[1][2] Beyond its characteristic scent, muskone exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[3][4] This technical guide provides an in-depth overview of the biological role of muskone, focusing on its biosynthesis, physiological effects, and the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways modulated by muskone.

Introduction to Muskone

Muskone, chemically known as (R)-3-methylcyclopentadecanone, is a 15-membered ring ketone that is the primary contributor to the odor of deer musk.[1] It is an oily liquid, very slightly soluble in water, and miscible with alcohol. Natural muskone is obtained from the glandular secretion of the male musk deer; however, due to the endangered status of the animal, nearly all muskone used today is synthetic. The musk gland of the musk deer functions as a specialized exocrine organ that secretes lipid precursors, which are then metabolized by the glandular microbiota to produce volatile compounds, including muskone.

Biosynthesis of Muskone

The biosynthesis of muskone is a collaborative process between the host musk deer and its glandular microbiota. The musk gland secretes lipid precursors, and through a series of enzymatic reactions involving both host and microbial enzymes, these precursors are converted into muskone. Studies have identified key genes associated with steroidogenesis and lipid metabolic pathways in the musk gland. While the complete biosynthetic pathway is still under investigation, it is understood that cyclopentadecanone is a precursor to muskone. The microbiota in the musk gland, particularly bacteria from the phyla Firmicutes, Proteobacteria, and Actinobacteria, are believed to play a crucial role in the biochemical maturation of musk compounds.

Physiological and Pharmacological Roles of Muskone

Muskone has been the subject of extensive research for its diverse pharmacological effects. Traditionally used in Chinese medicine to treat a variety of ailments, modern scientific studies have begun to elucidate the molecular mechanisms behind its therapeutic properties.

Anti-inflammatory Effects

A significant body of research points to the potent anti-inflammatory properties of muskone. It has been shown to alleviate inflammation in various models, including those for myocardial infarction and inflammatory pain. The anti-inflammatory actions of muskone are mediated through the inhibition of several key signaling pathways.

-

NF-κB and NLRP3 Inflammasome Pathway: Muskone has been demonstrated to inhibit the activation of the NF-κB signaling pathway and the NLRP3 inflammasome. It achieves this by downregulating the phosphorylation of key proteins in the NF-κB pathway and reducing the expression of NLRP3 and caspase-1. This leads to a significant decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

-

PI3K/Akt Signaling Pathway: Muskone has also been found to modulate the PI3K/Akt signaling pathway to exert its anti-inflammatory effects, particularly in the context of uveitis.

-

NOX4/JAK2-STAT3 Pathway: In models of inflammatory pain, muskone has been shown to inhibit microglial activation-mediated inflammatory responses by abrogating the NOX4/JAK2-STAT3 pathway.

Neuroprotective Effects

Muskone exhibits significant neuroprotective properties. It can cross the blood-brain barrier and has been shown to be effective in models of cerebral ischemia and spinal cord injury. Its neuroprotective effects are attributed to its anti-inflammatory and anti-apoptotic actions. Muskone has been found to protect PC12 cells against glutamate-induced apoptosis by reducing the generation of reactive oxygen species (ROS) and calcium influx. Furthermore, it has demonstrated antidepressant-like effects in animal models by attenuating neuroinflammation and oxidative stress.

Cardiovascular Effects

In the cardiovascular system, muskone has shown promise in the treatment of ischemic heart disease. It exerts anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic effects on the ischemic myocardium. Studies have shown that muskone can improve cardiac function in mice after myocardial infarction by reducing macrophage-mediated chronic inflammation.

Olfactory Role and Receptor Interaction

As the primary odorant in deer musk, muskone's interaction with olfactory receptors is a key aspect of its biological function. The human musk-recognizing receptor, OR5AN1, has been identified as a key receptor for muskone. The binding of muskone to OR5AN1 is mediated by hydrogen-bond formation and hydrophobic interactions with specific amino acid residues in the receptor. The EC50 value for the activation of MOR215-1 by racemic-muscone is 0.5 μM.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of muskone.

Table 1: In Vitro Efficacy of Muskone

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | MDA-MB-231 | IC50 (48h) | 71.62 µM | |

| Cell Viability | BT-549 | IC50 (48h) | 73.01 µM | |

| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (racemic-muscone) | 0.5 µM | |

| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (l-(R)-muscone) | 0.6 µM | |

| Olfactory Receptor Activation | HEK293 cells expressing MOR215-1 | EC50 (d-(S)-muscone) | 2.2 µM |

Table 2: Concentration of Muskone in Deer Musk

| Musk Type | Muskone Concentration (% of total GC-MS peak area) | Reference |

| Forest Musk Deer | 42.22% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in muskone research.

Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies assessing the cytotoxicity of muskone.

-

Cell Seeding: Seed cells (e.g., BV2 microglia, BMDMs) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Muskone Treatment: Prepare a stock solution of muskone in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 1.5, 3, 6, 12, 24 µg/ml). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of muskone.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) group.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is a generalized procedure based on studies investigating the effect of muskone on the NF-κB pathway.

-

Cell Treatment and Lysis: Culture cells (e.g., BMDMs) and treat with muskone and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Measurement of Inflammatory Cytokines by ELISA

This protocol is based on studies measuring the effect of muskone on cytokine production.

-

Sample Collection: Culture cells (e.g., BMDMs) and treat with muskone and/or LPS for a specified time. Collect the cell culture supernatants.

-

ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, TNF-α, IL-6). Follow the manufacturer's instructions.

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: NF-κB signaling pathway and the inhibitory effect of muskone.

Caption: Simplified VEGF/PI3K/Akt/MAPK signaling pathway and muskone's inhibitory role.

Caption: General experimental workflow for in vitro studies of muskone.

Conclusion

Muskone, the primary active component of deer musk, is a multifaceted molecule with significant biological activities. Its well-documented anti-inflammatory, neuroprotective, and cardioprotective effects are mediated through the modulation of key signaling pathways, including NF-κB, NLRP3 inflammasome, PI3K/Akt, and MAPK. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular targets and the full spectrum of its therapeutic potential is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

- 1. Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscone relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Muscone Inhibits the Excessive Inflammatory Response in Myocardial Infarction by Targeting TREM-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Discovery: A Technical Guide to the Isolation and Structural Elucidation of Muskone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, the principal odorant of natural musk, has been a substance of immense interest in perfumery and traditional medicine for centuries. Its journey from a mysterious animal secretion to a well-characterized macrocyclic ketone represents a significant chapter in the history of natural product chemistry. This technical guide provides an in-depth chronicle of the discovery, isolation, and structural elucidation of (R)-(-)-muscone (3-methylcyclopentadecanone). It details the classical experimental protocols that formed the foundation of its study, presents key quantitative physicochemical and spectroscopic data, and illustrates the historical and scientific workflows through structured diagrams. This document serves as a core reference for professionals engaged in natural product chemistry, fragrance science, and the study of chemosensory signaling.

A Century of Musk: Historical Timeline and Key Discoveries

The scientific understanding of muscone evolved over several decades, marked by pivotal discoveries that challenged existing chemical theories and paved the way for modern synthetic chemistry.

The initial isolation of muscone is credited to the German chemist Heinrich Walbaum in 1906, who successfully separated the primary odoriferous component from natural musk obtained from the musk deer (Moschus moschiferus).[1] However, the molecular structure of this compound remained elusive.

The true breakthrough came two decades later, in 1926, when Leopold Ružička elucidated its novel structure.[2][3] Through meticulous chemical degradation experiments, Ružička demonstrated that muscone was a 15-membered macrocyclic ketone with a methyl substituent.[2][4] This discovery was sensational, as it defied the prevailing Baeyer strain theory, which posited that rings with more than eight atoms would be too unstable to exist. Ružička's work on large-ring compounds, including muscone and civetone, fundamentally expanded the field of organic chemistry and earned him the Nobel Prize in Chemistry in 1939.

Following the structural confirmation, the first total synthesis of racemic muscone was achieved by Karl Ziegler in 1934, providing ultimate proof of Ružička's proposed structure. The development of synthetic routes was not only an academic triumph but also a critical step toward alleviating the reliance on the endangered musk deer for this prized fragrance ingredient.

Quantitative Data and Physicochemical Properties

Muscone is an oily, colorless liquid naturally occurring as the (R)-enantiomer. Its low volatility and high molecular weight contribute to its remarkable persistence and function as a fixative in fragrances.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O | |

| Molecular Weight | 238.41 g/mol | |

| IUPAC Name | (3R)-3-Methylcyclopentadecan-1-one | |

| CAS Number | 541-91-3 | |

| Appearance | Colorless, oily liquid | |

| Density | 0.922 g/cm³ (at 17°C) | |

| Boiling Point | 328 °C (at 760 mmHg); 130 °C (at 0.5 mmHg) | |

| Natural Abundance | 0.5% - 2.0% in dried musk grains |

Spectroscopic Data

The structural elucidation of muscone relies on modern spectroscopic techniques. Below are key identifiers.

| Spectroscopic Data | Key Features and Notes |

| ¹H-NMR | The spectrum is dominated by aliphatic signals. Key signals include a doublet for the methyl group (CH₃) adjacent to the chiral center and multiplets for the methylene protons (CH₂) alpha to the carbonyl group. The complex overlapping signals of the macrocyclic ring protons typically appear between 1.2-1.8 ppm. |

| ¹³C-NMR | The carbonyl carbon (C=O) gives a characteristic signal downfield (around 218 ppm). The spectrum shows distinct signals for the methyl carbon, the chiral methine carbon, and the methylene carbons of the large ring. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z = 238. The fragmentation pattern is complex due to the macrocyclic structure, often involving rearrangements. Common fragments arise from cleavage alpha to the carbonyl group and loss of small neutral molecules like ethylene. |

| Infrared (IR) | A strong, characteristic absorption band for the ketone carbonyl group (C=O) is observed around 1710 cm⁻¹. The rest of the spectrum is dominated by C-H stretching and bending vibrations of the aliphatic chain. |

Experimental Protocols

The following sections detail the classical and foundational experimental methodologies for the isolation and structural analysis of muscone.

Protocol 1: Isolation and Purification of Muscone from Natural Musk

This protocol is based on the principles of natural product extraction using solvents of increasing polarity, followed by purification to separate the neutral ketone (muscone) from other components.

1. Materials and Equipment:

-

Dried musk grains (from Moschus moschiferus)

-

Petroleum ether (or n-hexane)

-

Ethanol (95%)

-

Diethyl ether

-

5% aqueous Hydrochloric Acid (HCl)

-

5% aqueous Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Soxhlet extractor

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration and distillation

2. Procedure:

-

Initial Defatting: A known quantity of dried, ground musk grains is placed in a thimble and subjected to exhaustive extraction with petroleum ether in a Soxhlet apparatus for 8-12 hours. This step removes non-polar fats and oils. The petroleum ether extract is set aside.

-

Ethanolic Extraction: The defatted musk material is air-dried to remove residual petroleum ether and then re-extracted with 95% ethanol using the Soxhlet apparatus for 12-18 hours. This extracts muscone and other moderately polar compounds.

-

Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark-brown residue.

-

Liquid-Liquid Partitioning: The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

Acid Wash: The ether solution is washed three times with 5% aqueous HCl to remove any basic compounds (like alkaloids, e.g., muscopyridine). The aqueous acidic layers are discarded.

-

Base Wash: The ether layer is then washed three times with 5% aqueous NaOH to remove any acidic compounds. The aqueous basic layers are discarded.

-

Neutral Wash & Drying: The remaining ether layer is washed with saturated brine solution to remove residual water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate.

-

Final Concentration: The dried ether solution is filtered, and the solvent is removed by rotary evaporation to yield crude, purified muscone as a viscous oil.

-

Further Purification (Optional): The crude product can be further purified by fractional distillation under high vacuum or by column chromatography on silica gel.

Protocol 2: Ruzicka's Structural Elucidation via Oxidative Degradation

This protocol describes the chemical logic used by Leopold Ružička to deduce the macrocyclic structure of muscone. It is not a preparative protocol but a degradative analysis.

1. Principle: The core principle is that vigorous oxidation of a cyclic ketone will break the ring at the carbonyl group, forming a dicarboxylic acid. By identifying the resulting dicarboxylic acid, the size and structure of the original carbon ring can be determined.

2. Reagents:

-

Purified muscone

-

Chromic acid (CrO₃) or Potassium permanganate (KMnO₄)

-

Appropriate solvents (e.g., acetic acid, acetone)

-

Reagents for esterification (e.g., methanol, H₂SO₄)

-

Instrumentation for melting point determination and elemental analysis

3. Conceptual Procedure:

-

Vigorous Oxidation: A sample of muscone is subjected to oxidation with a strong oxidizing agent like chromic acid. This cleaves the 15-membered ring at the ketone, breaking the C1-C2 and C1-C15 bonds.

-

Formation of Dicarboxylic Acids: This degradation produces a mixture of smaller, linear dicarboxylic acids. Ružička identified a series of even-numbered aliphatic dicarboxylic acids, from succinic acid up to decane-1,10-dicarboxylic acid.

-

Controlled Oxidation: Through careful, controlled oxidation, Ružička was able to isolate a key dicarboxylic acid that retained all 16 carbon atoms of the original muscone molecule.

-

Identification of the C16 Diacid: This product was identified as 1-methyltridecane-1,13-dicarboxylic acid.

-

Structural Deduction: The identification of this specific branched dicarboxylic acid was unequivocal proof that the original molecule, muscone, must be a 15-membered carbon ring with a methyl group attached, and that the carbonyl group was part of the ring.

Visualization of Key Processes and Pathways

The following diagrams, rendered in DOT language, illustrate the primary workflows and mechanisms associated with muscone.

Experimental Workflow: Isolation from Natural Musk

This diagram outlines the logical flow of the isolation and purification protocol described in Section 3.1.

Logical Flow: Ruzicka's Structural Degradation

This diagram illustrates the deductive reasoning behind Ružička's oxidative degradation experiment.

Signaling Pathway: Muscone Olfactory Transduction

Muscone is primarily detected by the human olfactory receptor OR5AN1. The binding of muscone initiates a G-protein coupled signaling cascade, leading to neuronal depolarization and the perception of smell.

Conclusion

The journey to understand muscone, from its isolation by Walbaum to the profound structural insights of Ružička, marks a triumph of classical natural product chemistry. The methodologies developed not only unveiled one of perfumery's most valuable molecules but also expanded the boundaries of chemical theory. The subsequent development of synthetic routes has enabled a sustainable supply of this unique macrocycle, protecting the endangered musk deer. The protocols and data presented herein provide a foundational resource for researchers, illustrating the blend of meticulous experimentation and deductive reasoning that continues to drive the fields of chemical and biological sciences.

References

Muskone: A Technical Guide to its Anti-inflammatory Effects and Molecular Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Muskone, the principal active component of musk, has long been utilized in traditional medicine and is gaining significant attention in modern pharmacology for its potent anti-inflammatory properties.[1] This technical document provides an in-depth overview of the molecular mechanisms underlying muskone's anti-inflammatory effects, focusing on its modulation of key signaling pathways including NF-κB, the NLRP3 inflammasome, and MAPK. This guide summarizes quantitative data from preclinical studies, presents detailed experimental protocols for assessing its activity, and visualizes the complex signaling cascades involved.

Core Anti-inflammatory Mechanisms of Muskone

Muskone exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are responsible for the production of pro-inflammatory mediators. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Muskone has been shown to significantly inhibit this pathway. Studies demonstrate that muskone treatment reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB. This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of inflammatory genes. Some evidence suggests this may be downstream of interactions with upstream receptors like IL-1R1, although it does not appear to affect TLR4 expression directly.

References

- 1. Pharmacological effects and mechanisms of muscone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of muscone on cardiac remodeling in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

Cardiovascular Effects of Muskone Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muskone, the primary active component of musk, has long been utilized in traditional medicine for various ailments. Recent scientific investigations have begun to elucidate its significant cardiovascular protective effects. This technical guide provides a comprehensive overview of the current understanding of muskone's impact on the cardiovascular system, with a focus on its therapeutic potential in conditions such as myocardial infarction and cardiac hypertrophy. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways involved in its mechanism of action.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Muskone has emerged as a promising natural compound with multifaceted cardioprotective properties. In vitro and in vivo studies have demonstrated its ability to mitigate cardiac injury and adverse remodeling through various mechanisms, including anti-inflammatory, anti-apoptotic, and anti-fibrotic actions. This guide aims to provide a detailed technical resource for researchers and professionals in the field of cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of muskone administration.

Table 1: Effects of Muskone on Cardiac Function and Remodeling Following Myocardial Infarction (MI) in Mice [1]

| Parameter | MI Group (Vehicle) | MI + Muskone (2 mg/kg/day) | P-value |

| Left Ventricular Ejection Fraction (LVEF) (%) | 38.5 ± 1.7 | 49.23 ± 1.906 | < 0.05 |

| Left Ventricular Fractional Shortening (LVFS) (%) | 18.2 ± 1.1 | 24.1 ± 1.3 | < 0.05 |

| Left Ventricular End-Systolic Diameter (LVESd) (mm) | 3.570 ± 0.1965 | 3.025 ± 0.1089 | 0.0239 |

| Left Ventricular End-Diastolic Diameter (LVEDd) (mm) | 4.447 ± 0.1822 | 4.008 ± 0.1073 | 0.0494 |

| Fibrotic Area (%) | 4.136 ± 0.4741 | 2.567 ± 0.3032 | 0.0192 |

| Survival Rate (%) | 74 | 93 | 0.066 |

Table 2: Effects of Muskone on Inflammatory Cytokine Expression in Myocardial Tissue [1][2]

| Cytokine | MI Group (Vehicle) | MI + Muskone | P-value |

| TGF-β1 (relative expression) | 109.0 ± 12.74 | 72.56 ± 3.302 | 0.0127 |

| TNF-α (relative expression) | 59.66 ± 6.164 | 41.56 ± 3.802 | 0.0255 |

| IL-1β (relative expression) | 8.765 ± 0.7654 | 5.354 ± 0.3977 | 0.0039 |

| NF-κB (relative expression) | 2.134 ± 0.2143 | 1.345 ± 0.1123 | < 0.05 |

| IL-6 (mRNA level relative to sham) | ~18 | ~8 | < 0.05 |

Table 3: Effects of Muskone on Apoptosis-Related Protein Expression [1]

| Protein | MI Group (Vehicle) | MI + Muskone | P-value |

| Bcl-2 (anti-apoptotic) | Decreased | Increased | < 0.05 |

| Bax (pro-apoptotic) | Increased | Decreased | < 0.05 |

Table 4: Effects of Muskone on Signaling Protein Phosphorylation [1]

| Protein | MI Group (Vehicle) | MI + Muskone | P-value |

| p-Akt / Total Akt | 1.286 ± 0.04034 | 1.968 ± 0.2110 | 0.0336 |

| p-eNOS / Total eNOS | 1.537 ± 0.1645 | 2.347 ± 0.2729 | 0.044 |

Table 5: Electrophysiological Effects of Muskone in Rats Post-MI

| Parameter | MI Group (Vehicle) | MI + Muskone (2 mg/kg/day) |

| QRS interval | Lengthened | Shortened |

| QT interval | Lengthened | Shortened |

| QTc interval | Lengthened | Shortened |

| Action potential duration | Lengthened | Shortened |

| Effective refractory period | Shortened | Prolonged |

Key Experimental Protocols

Mouse Model of Myocardial Infarction

-

Animals: Male C57BL/6J mice (6-8 weeks old, weighing 18-24 g) are used.

-

Anesthesia: Mice are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally).

-

Surgical Procedure:

-

The mice are placed in a supine position on a heating pad to maintain normothermia.

-

Endotracheal intubation is performed for artificial ventilation.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with an 8-0 nylon suture approximately 2-3 mm below the tip of the left auricle.

-

Successful MI is confirmed by the observation of a pale area in the anterior wall of the left ventricle and by electrocardiogram (ECG) changes.

-

The chest is closed in layers.

-

-

Sham Operation: Sham-operated mice undergo the same procedure without LAD ligation.

-

Muskone Administration: Muskone (2 mg/kg/day) or vehicle (normal saline) is administered, for example, by intraperitoneal injection for a period of 3 weeks post-surgery.

Angiotensin II-Induced Cardiac Hypertrophy Model

-

Animals: Male C57BL/6J mice are used.

-

Procedure:

-

Angiotensin II (Ang II) is infused at a rate of 1.5 µg/kg per minute for a specified duration using osmotic mini-pumps.

-

Control mice receive a saline infusion.

-

-

Muskone Administration: Mice are randomly divided into groups receiving saline, Ang II alone, or Ang II with different doses of muskone (e.g., 2 mg/kg/day or 4 mg/kg/day).

-

Assessment: Cardiac function is analyzed by echocardiography, and cardiac fibrosis is determined by Masson's trichrome staining and western blot analysis.

In Vitro Macrophage Inflammation Model

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

-

Inflammation Induction: BMDMs are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) to induce an inflammatory response.

-

Muskone Treatment: Cells are pre-treated with various concentrations of muskone (e.g., 6 µg/ml) before LPS stimulation.

-

Analysis: The expression levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and key signaling proteins (e.g., NF-κB, NLRP3) are measured by qRT-PCR and western blot.

Signaling Pathways and Mechanisms of Action

Muskone exerts its cardioprotective effects through the modulation of several key signaling pathways.

PI3K/Akt/eNOS Pathway

Muskone has been shown to activate the PI3K/Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function. Activation of this pathway leads to the phosphorylation and activation of eNOS, which in turn increases the production of nitric oxide (NO). NO is a potent vasodilator and has anti-apoptotic and anti-inflammatory properties in the myocardium.

Anti-Inflammatory Pathways: NF-κB and NLRP3 Inflammasome

Muskone exhibits potent anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways. In the context of myocardial injury, danger-associated molecular patterns (DAMPs) can activate TLR4, leading to the activation of the NF-κB pathway and the subsequent transcription of pro-inflammatory cytokines. Muskone inhibits the phosphorylation of p65 and IκB-α, key components of the NF-κB pathway. Furthermore, muskone inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and secretion of IL-1β.

Anti-Hypertrophic Pathways: STAT3, MAPK, and TGF-β/SMAD

In models of cardiac hypertrophy induced by Angiotensin II, muskone has been shown to inhibit the STAT3, MAPK, and TGF-β/SMAD signaling pathways. These pathways are known to be key mediators of pathological cardiac remodeling, fibrosis, and inflammation in response to hypertrophic stimuli. Muskone reduces the phosphorylation of key proteins in these pathways, including ERK, JNK, p38, SMAD2, and SMAD3, thereby attenuating the hypertrophic response.

Conclusion and Future Directions

The available evidence strongly suggests that muskone possesses significant cardioprotective effects, mediated through a complex interplay of anti-inflammatory, anti-apoptotic, and anti-hypertrophic signaling pathways. Its ability to improve cardiac function and attenuate adverse remodeling in preclinical models of myocardial infarction and cardiac hypertrophy highlights its potential as a novel therapeutic agent.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: A more thorough understanding of the absorption, distribution, metabolism, and excretion of muskone is necessary for clinical translation.

-

Dose-Response Studies: Comprehensive dose-ranging studies are needed to establish the optimal therapeutic window and safety profile.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the efficacy and safety of muskone in patients with cardiovascular diseases.

-

Combination Therapy: Investigating the potential synergistic effects of muskone when used in combination with existing cardiovascular medications could lead to more effective treatment strategies.

References

- 1. Beneficial effects of muscone on cardiac remodeling in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine-Disrupting Potential of Muscone: A Technical Guide

Executive Summary

Muscone, a macrocyclic ketone, is a key fragrance component historically derived from animal sources and now largely produced synthetically. While its olfactory properties are well-documented, its potential to interact with the endocrine system is an area of growing scientific interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of Muscone. It is intended for researchers, toxicologists, and drug development professionals. This document synthesizes available in vitro and in silico data, details key experimental methodologies, and visualizes relevant pathways and workflows to provide a thorough understanding of Muscone's interaction with hormonal systems.

The available evidence indicates that Muscone exhibits weak estrogenic activity in vitro. Computational studies further predict potential interactions with the androgen receptor, progesterone receptor, and the aromatase enzyme, though these interactions await experimental validation. Significant data gaps remain, particularly concerning quantitative binding affinities, dose-response relationships for various endocrine endpoints, and potential effects on the thyroid and glucocorticoid signaling pathways. This guide summarizes the existing data, highlights these critical knowledge gaps, and provides detailed protocols for the assays necessary to further elucidate the endocrine-disrupting profile of Muscone.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, posing potential risks to developmental, reproductive, neurological, and immune systems. Muscone ((3R)-3-Methylcyclopentadecan-1-one) is a 15-membered macrocyclic ketone prized for its characteristic musky scent. It is the principal odorant in natural deer musk and is now widely synthesized for use in perfumes, cosmetics, and other consumer products. Given its widespread human exposure and lipophilic nature, which suggests a potential for bioaccumulation, assessing its interaction with the endocrine system is of paramount importance.

This guide focuses specifically on the endocrine-disrupting potential of Muscone, distinguishing it from other synthetic musks like nitro-musks (e.g., Musk Ketone) and polycyclic musks (e.g., Galaxolide), which have been more extensively studied and have demonstrated various endocrine-disrupting activities.

Interaction with Nuclear Hormone Receptors

The primary mechanism by which many EDCs exert their effects is through binding to nuclear hormone receptors, acting as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).

Estrogen Receptor (ER) Signaling

The most direct evidence for Muscone's endocrine activity is its interaction with the estrogen receptor.

Findings: In vitro studies using the E-screen (Estrogen-screen) assay, which measures the proliferation of estrogen-responsive human MCF-7 breast cancer cells, have demonstrated that Muscone is weakly estrogenically active[1][2]. This proliferative effect was shown to be estrogen receptor-mediated, as it could be inhibited by co-incubation with an anti-estrogen like tamoxifen[2]. However, the estrogenic potency of Muscone was reported to be low compared to the endogenous hormone 17β-estradiol[1][2].

dot

References

In-Depth Technical Guide: Molecular Interaction of Muskone with Olfactory Receptor OR5AN1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human olfactory receptor OR5AN1 is a key G protein-coupled receptor (GPCR) responsible for the perception of various musk-smelling compounds, including the archetypal macrocyclic musk, muskone.[1][2][3] Understanding the molecular interactions between muskone and OR5AN1 is crucial for the fields of perfumery, fragrance development, and potentially for exploring the roles of olfactory receptors in non-olfactory tissues.[4][5] This technical guide provides a detailed overview of the binding mechanism, signaling pathway, and quantitative activation data related to the muskone-OR5AN1 interaction. It includes detailed experimental protocols for assays used to characterize this interaction and visual diagrams of key processes to facilitate comprehension.

Molecular Interaction and Binding Site

OR5AN1, like other olfactory receptors, is a Class A rhodopsin-like GPCR. The binding of muskone to OR5AN1 is a highly specific interaction occurring within a defined binding pocket. Computational modeling and site-directed mutagenesis experiments have elucidated the key residues involved in this interaction.

The primary anchor point for musk ligands within the OR5AN1 binding pocket is a hydrogen bond formed with the amino acid residue Tyrosine 260 (Tyr260) , located in the sixth transmembrane helix (TM6). This interaction is critical for stabilizing the ligand. In addition to this hydrogen bond, the binding is further stabilized by hydrophobic and nonpolar interactions with surrounding aromatic residues, primarily Phenylalanine 105 (Phe105), Phenylalanine 194 (Phe194), and Phenylalanine 252 (Phe252) . These hydrophobic interactions contribute significantly to the overall binding affinity, accounting for an estimated 77% of the binding energy. The chiral selectivity of the receptor for (R)-muscone over (S)-muscone is also determined by the specific geometry of this binding pocket.

Quantitative Analysis of Ligand Activation

The response of OR5AN1 to muskone and other musk compounds has been quantified using in vitro functional assays, typically measuring the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates higher potency. OR5AN1 demonstrates a clear preference for certain musk structures, responding robustly to macrocyclic ketones and nitromusks but not to polycyclic musks. The receptor also shows stereoselectivity, responding more strongly to l-(R)-muscone than to d-(S)-muscone.

| Compound | Class | EC₅₀ (μM) | Efficacy (vs. Muscone) | Reference |

| (R)-Muscone | Macrocyclic Ketone | 19.9 | 100% | |

| l-(R)-Muscone | Macrocyclic Ketone | 0.6 | ~300% vs d-muscone | |

| d-(S)-Muscone | Macrocyclic Ketone | 2.2 | Lower than l-muscone | |

| rac-Muscone | Macrocyclic Ketone | 12.5 | - | |

| Musk Ketone | Nitromusk | 0.02 | ~1000x more potent | |

| (E)-34 (Fluorinated Analog) | Macrocyclic Ketone | 0.03 | ~660x more potent | |

| Musk Xylol | Nitromusk | 16.7 | - |

Table 1: Quantitative data for the activation of OR5AN1 by various musk compounds. EC₅₀ values represent the concentration required to elicit 50% of the maximal response.

OR5AN1 Signaling Pathway

Upon binding of an agonist like muskone, OR5AN1 undergoes a conformational change that initiates an intracellular signaling cascade. As a canonical olfactory receptor, OR5AN1 couples to the Gs-family G protein alpha subunit, Gαolf (encoded by the GNAL gene). This activation triggers the dissociation of the G protein heterotrimer and the Gαolf subunit stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. The subsequent increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺), depolarization of the cell membrane, and ultimately the generation of an action potential that is transmitted to the brain for the perception of smell.

Experimental Protocols